1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide -

1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide

Catalog Number: EVT-4595506
CAS Number:
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clebopride

  • Compound Description: Clebopride is a substituted benzamide drug that is clinically used for its stimulatory effects on gastric motility. It is also a potent central dopamine antagonist. []
  • Relevance: Clebopride shares a similar structure with 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, particularly the presence of a benzamide moiety and a piperidine ring. The research paper discusses how benzamides and anilides, like 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, have comparable affinities for central dopamine receptors. []

BRL 20596 (4a)

  • Compound Description: BRL 20596 (4a) is an anilide analog of clebopride that lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. []
  • Relevance: This compound is structurally related to 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide in that it is an anilide with a substituted phenyl ring. The paper highlights the similar affinities of benzamides and anilides, such as BRL 20596 and 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, for central dopamine receptors. []

N-[2-[4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015)

  • Compound Description: AT-1015 is a newly synthesized 5-HT2 receptor antagonist that has been shown to inhibit the contraction and relaxation of coronary arteries in pig hearts. []
  • Relevance: AT-1015, similar to 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, contains a piperidine ring and a carboxamide group. Although their core structures differ, the presence of these common functional groups suggests potential similarities in their binding properties or interactions with certain biological targets. []

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032)

  • Compound Description: BMS-387032 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2/cycE) that has demonstrated antitumor activity. It is recognized as an ATP-competitive inhibitor. []
  • Relevance: BMS-387032 shares a structural resemblance with 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, especially through the presence of a piperidine ring and a carboxamide group. The shared structural features, particularly the piperidine carboxamide moiety, could imply some similarities in their binding modes or interactions with specific targets, even though their overall structures and pharmacological profiles might differ. []

1-Ethylsulfonyl-4-ethylpiperazine

  • Compound Description: 1-Ethylsulfonyl-4-ethylpiperazine is an antishock agent. []
  • Relevance: This compound is structurally related to 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide by the presence of an ethylsulfonyl group attached to a piperazine ring. The paper discusses the preparation of derivatives of 1-ethylsulfonylpiperazine, highlighting the ethylsulfonyl group as a key structural feature. []

N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethanesulfonamide (lactone impurity, BCL)

  • Compound Description: BCL is a lactone impurity identified during the synthesis of baricitinib, a Janus kinase inhibitor used to treat rheumatoid arthritis. []
  • Relevance: While not a direct structural analog, BCL, like 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, features an ethanesulfonamide moiety. This structural similarity might indicate potential commonalities in their chemical synthesis pathways or reactivity profiles, even though their overall structures and pharmacological activities differ. []

2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (dimer impurity, BCD)

  • Compound Description: BCD is a dimer impurity identified during the synthesis of the Janus kinase inhibitor baricitinib. []
  • Relevance: BCD, similar to 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, contains an ethylsulfonyl group. The presence of this shared functional group, despite their different core structures, suggests potential similarities in their chemical properties or synthetic routes. []

2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (hydroxymethyl, BHM)

  • Compound Description: BHM is a hydroxymethyl impurity found during the synthesis of the Janus kinase inhibitor baricitinib. []
  • Relevance: BHM shares a structural resemblance with 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide as both compounds possess an ethylsulfonyl group. This common structural feature suggests that these compounds might share some similarities in their chemical properties or synthetic pathways, although their overall structures and biological activities are distinct. []

1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist, capable of alleviating migraine symptoms. It demonstrates high selectivity for CGRP over adrenomedullin (AM) receptors. []
  • Relevance: BIBN4096BS is structurally related to 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide through the shared piperidinecarboxamide moiety. While their overall structures differ significantly, this common fragment could suggest potential similarities in their binding affinities or interactions with specific targets, highlighting the importance of this particular structural motif in their respective mechanisms of action. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity in certain cancers. []
  • Relevance: Both SCH66336 and 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide contain a piperidinecarboxamide moiety. While their overall structures are distinct, this shared feature suggests they might share some similarities in their binding modes or interactions with specific targets, despite their different pharmacological profiles. []

N-[2-(4-18F-fluorobenzamido)ethyl]maleimide-neurotensin (18F-FBEM-NT)

  • Compound Description: 18F-FBEM-NT is a maleimide derivative radiolabeled with fluorine-18, used as a PET imaging agent to target neurotensin receptors (NTRs) in tumors. []
  • Relevance: Although structurally distinct from 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, 18F-FBEM-NT is included due to the shared focus on receptor targeting in the research paper. The paper discusses the development of 18F-FBEM-NT as a tool for NTR imaging, highlighting the significance of designing molecules capable of binding and visualizing specific biological targets, a concept relevant to the study of 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide. []

(2E,4Z)-N-[(3R)-3-Hydroxy-2-oxo-1,2,3,4-tetrahydro-5-quinolyl]-5-(4-isopropoxyphenyl)-5-(4-trifluoromethylphenyl)-2,4-pentadienamide (K-685)

  • Compound Description: K-685 is a transient receptor potential vanilloid 1 (TRPV1) antagonist. It inhibits the activation of TRPV1 sensitized by protein kinase C (PKC). []
  • Relevance: K-685 is structurally related to 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide by the shared 4-isopropoxyphenyl group. While their core structures differ, the presence of this common group might influence their physicochemical properties or interactions with biological targets. []

3-[[6-(Ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

  • Compound Description: MK-0941 is a glucokinase activator (GKA) investigated for its potential as a therapeutic agent for type 2 diabetes. []
  • Relevance: Although not a direct structural analog, MK-0941, like 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, features an ethylsulfonyl moiety. This shared functional group suggests that these compounds might share similarities in their pharmacokinetic or pharmacodynamic profiles due to potential similarities in their metabolism or interactions with certain biological targets. []

α-[(Cyanomethoxy)imino]benzeneacetonitrile (CGA-43089)

  • Compound Description: CGA-43089 is an oxime compound explored for its ability to reduce the phytotoxicity of certain herbicides, such as metolachlor, in grain sorghum. []
  • Relevance: Although structurally distinct from 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide, CGA-43089 is included due to the research paper's focus on exploring the use of chemical compounds to mitigate the adverse effects of other chemicals, in this case, herbicides. This concept of chemical mitigation is relevant to the broader field of chemical biology, which also encompasses the study of 1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide and its potential interactions or applications. []

Properties

Product Name

1-(ethylsulfonyl)-N-(4-isopropoxyphenyl)-4-piperidinecarboxamide

IUPAC Name

1-ethylsulfonyl-N-(4-propan-2-yloxyphenyl)piperidine-4-carboxamide

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-11-9-14(10-12-19)17(20)18-15-5-7-16(8-6-15)23-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3,(H,18,20)

InChI Key

AOCGLBKFSRQOOQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.